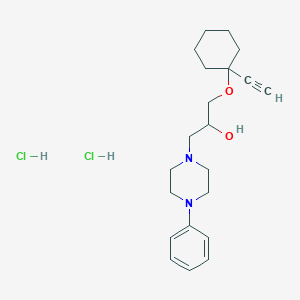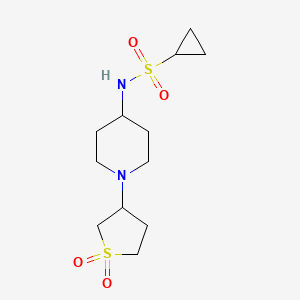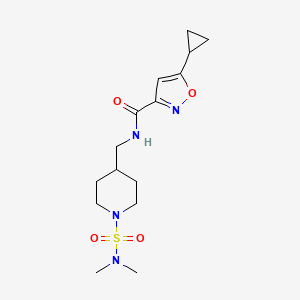
2-(3-Methoxyphenylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenylthio)benzaldehyde” is represented by the formula C14H12O2S. More detailed structural information, such as 2D or 3D molecular structures, was not found in the search results.Applications De Recherche Scientifique
Chemical Structure Analysis and Spectroscopy
C-H...O Bonded Dimers in 2-Methoxy-Benzaldehyde The crystal structure of 2-methoxy-benzaldehyde revealed intra- and intermolecular C–H...O short contacts, the strongest forming a dimer linked by C@O and C(3)–H groups of adjacent molecules. In liquid state, a dimerization equilibrium was inferred from a split in the carbonyl stretching mode. B3LYP/6-31G* ab initio calculations evaluated the structure of C–H...O interactions. A blue shift in the C–H stretching mode was experimentally identified in both solid and liquid phases, linked to these interactions (Ribeiro-Claro et al., 2002).
Applications in Green Chemistry and Organic Synthesis
Ionic Liquids in Green Chemistry An undergraduate project highlighted the use of ionic liquid dimethylimidazolium methylsulfate as a recyclable catalyst/reaction medium for Knoevenagel condensation and the preparation of 3-(methoxycarbonyl)coumarin. This showcased the application of ionic liquids in fostering green chemistry principles and innovative chemical research methodologies (Verdía et al., 2017).
Synthesis of 2-(alkylamino)-1-arylethanols Benzaldehydes reacted with nonstabilized azomethine ylides to yield 5-aryloxazolidines as intermediates. These intermediates were transformed into 2-(alkylamino)-1-arylethanols, showcasing the versatility of benzaldehydes in organic synthesis (Moshkin & Sosnovskikh, 2013).
Polymer Synthesis and Characterization
Synthesis of Bis-aldehyde Monomers and Conductive Polyazomethines Bis-aldehyde monomers like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited high electrical conductivity, showcasing the potential of these materials in electronic applications (Hafeez et al., 2019).
Safety and Hazards
The safety data sheet for benzaldehyde, a related compound, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors, to use it only outdoors or in a well-ventilated area, and to avoid releasing it into the environment .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)sulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOXPJFTYXYFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)


![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)







![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)
